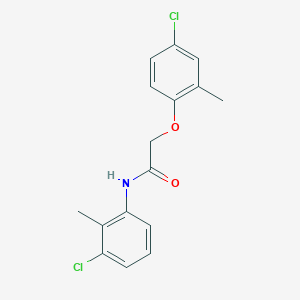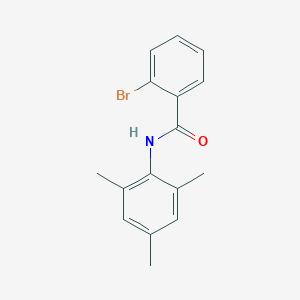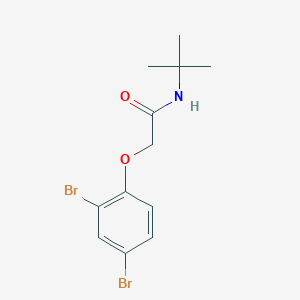![molecular formula C24H26N2O6S B322307 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B322307.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with a molecular formula of C24H26N2O6S. This compound is known for its unique chemical structure, which includes a sulfonyl group, an anilino group, and a trimethoxybenzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: This step involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form 2,4-dimethylanilino sulfonyl chloride.
Coupling reaction: The sulfonyl chloride is then reacted with 4-aminophenyl-3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide can be compared with similar compounds such as:
N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: This compound has a similar structure but with a different position of the methyl groups on the anilino ring.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: This compound has a different substituent on the benzamide moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26N2O6S/c1-15-6-11-20(16(2)12-15)26-33(28,29)19-9-7-18(8-10-19)25-24(27)17-13-21(30-3)23(32-5)22(14-17)31-4/h6-14,26H,1-5H3,(H,25,27) |
InChI Key |
DMROTUCVTNQMQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B322225.png)
![2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322226.png)
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide](/img/structure/B322227.png)
![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)


![ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B322233.png)

![2-(2,4-dibromophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B322238.png)
![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)

![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
